![molecular formula C23H22FN3O3 B2770788 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1219906-00-9](/img/structure/B2770788.png)

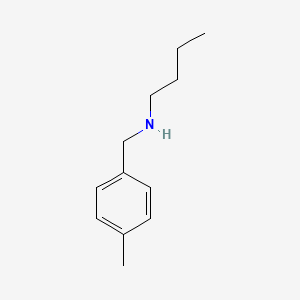

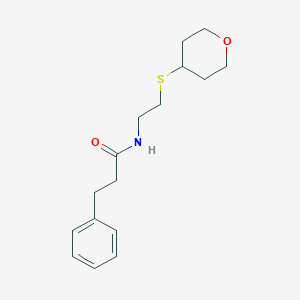

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for a similar compound is 1S/C16H18N4O2/c1-4-17-16 (18-5-1)20-8-6-19 (7-9-20)11-13-2-3-14-15 (10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 . This suggests that the compound has a molecular weight of around 298.34 .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesis of benzo[d][1,3]dioxole gathered pyrazole derivatives (4a–i) involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent. Chalcones are prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes . Among the newly synthesized compounds, 4a, 4c, 4g, and 4h exhibit excellent antifungal activity, while 4a and 4d demonstrate remarkable antibacterial activity compared to other compounds. These findings highlight the potential of this compound class in combating microbial infections.

Heavy Metal Ion Detection

Researchers have explored the application of (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide (BDMMBH) as a sensor for detecting the carcinogenic heavy metal ion, lead (Pb²⁺). A sensitive and selective Pb²⁺ sensor was developed by depositing a thin layer of BDMMBH on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) . This work demonstrates the compound’s potential in environmental monitoring and toxicology.

Crystal Structure Studies

The crystal structure of 1,4-bis(benzo[d][1,3]dioxol-5-ylmethyl)dihydro-1H-pyrazole has been investigated. The compound forms yellow block crystals suitable for X-ray analysis . Such studies contribute to our understanding of molecular interactions and crystal packing, which can inform drug design and material science.

Spectroscopic and Computational Studies

Organic Schiff derivatives of (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide (BDMMBH) have been synthesized and characterized using various techniques, including single-crystal X-ray diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (^1H), and carbon (^13C) spectroscopy. These studies provide insights into the compound’s electronic structure, vibrational modes, and optical properties .

Pharmacological Evaluation

While specific studies on this exact compound are limited, related pyrazole derivatives have demonstrated diverse pharmacological activities. These include anti-microbial, anti-viral, anti-inflammatory, anti-tumor, anti-depressant, and anti-cancer properties . Further research could explore the pharmacological potential of our compound of interest.

Herbicide and Insecticide Activities

Pyrazoles and benzo[d][1,3]dioxole derivatives have been investigated for herbicidal and insecticidal properties. These compounds play a role in pest control and agriculture . While direct evidence for our compound is scarce, it aligns with the broader trends in this class of molecules.

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

Its molecular weight (29834 g/mol) and the presence of potential hydrogen bond donors and acceptors suggest it may have reasonable oral bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

Disclaimer: This information is based on the current state of scientific knowledge and may be subject to change as new research emerges .

Propiedades

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3/c24-19-4-2-17(3-5-19)18-12-20(25-13-18)23(28)27-9-7-26(8-10-27)14-16-1-6-21-22(11-16)30-15-29-21/h1-6,11-13,25H,7-10,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZPROQAERBEQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2770706.png)

![1-(3-Ethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2770709.png)

![ethyl 4-{1,7-dimethyl-3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2770715.png)

![(E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2770721.png)

![4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2770722.png)